azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride - 1803608-47-0

azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride

Catalog Number: EVT-1669155
CAS Number: 1803608-47-0
Molecular Formula: C10H12ClFN2O2
Molecular Weight: 246.66 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide hydrochloride

Compound Description: This compound is an improved AKT inhibiting compound. []

Relevance: This compound shares the 3-fluorophenyl moiety with azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride. Both compounds feature a 3-fluorophenyl group directly attached to a nitrogen atom, although the core scaffolds and other substituents differ. []

(1-(4-fluorophenyl)-1H-indol-5-yl)-(3-(4-(thiazole-2-carbonyl)piperazin-1-yl)azetidin-1-yl)methanone hydrochloride

Compound Description: This compound, in its crystalline hydrochloride salt form, is investigated for its potential in treating pain and metabolic disorders, including obesity, hyperphagia, and diabetes. []

3-(4-Fluorophenyl)-N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro[4.5]dec-3-en-2-yl)phenyl]propionamide Hydrochloride

Compound Description: This compound is a spirocyclic propionamide derivative synthesized via a novel route involving N-arylation of pyrazolone followed by reduction and coupling with 3-(4-fluorophenyl)propionic acid. []

Relevance: While both compounds feature a 4-fluorophenyl group, their overall structures are quite different. Azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride contains a carbamate group and an azetidine ring, whereas this compound has a propionamide moiety and a complex spirocyclic system. []

3-Bromo-N-{(2S)-2-(4 -fluorophényl)-4-[3-(4-acétylpipérazin-1-yl)azétidin-1-yl]butyl}-N-méthyl-5-(trifluorométhyl)benzamide fumarate

Compound Description: This compound, specifically its fumarate salt, and its crystalline forms are being explored for their potential in treating gastrointestinal disorders. []

N-[(3,5-sub-4,5-dihydroisoxazol-4yl)methyl]aniline derivatives

Compound Description: These compounds are derived from chalcones and isoxazole derivatives, prepared through a series of reactions including condensation and cyclization. Some of these derivatives showed significant anti-inflammatory activity in a carrageenan-induced rat hind paw edema model. []

Relevance: While azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride features an azetidine ring, this group of compounds utilizes a dihydroisoxazole ring as the core scaffold. The presence of an aniline group and various substituents further differentiates these compounds. []

Carbamate derivatives of indolines

Compound Description: These compounds, derived from indoline-3-propionic acids and esters, exhibit both cholinesterase inhibitory activities and antioxidant properties, making them potential candidates for treating Alzheimer's disease. []

4-chloro-N-(2,5-difluorophenyl)-N-((1R)-{4-fluoro-2-[3-(1H-imidazol-1-yl)propyl]phenyl}ethyl)benzenesulfonamide hydrochloride (BMS-289948) and 4-[2-((1R)-1-{[(4-chlorophenyl)sulfonyl]-2,5-difluoroanilino}ethyl)-5-fluorophenyl]butanoic acid (BMS-299897)

Compound Description: These are orally active γ-secretase inhibitors. They significantly reduce brain and plasma amyloid-β (Aβ) levels in APP-YAC mice, suggesting potential therapeutic applications for Alzheimer's disease. []

Relevance: Both compounds contain a fluorine atom in their structures, but their core scaffolds and functional groups are distinct from azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride. BMS-289948 features a sulfonamide group and an imidazole ring, while BMS-299897 has a butanoic acid moiety. These structural differences highlight their distinct pharmacological properties. []

N-tert-butyl-2-[2-(6-11C-methoxypyridine-2-yl)-6-[3-(morpholin-4-yl)propoxy]-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl]acetamide (11C-TASP699) and 2-[2-(3-chloro-4-fluorophenyl)-6-[3-(morpholin-4-yl)propoxy]-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl]-N-isopropylacetamide hydrochloride (TASP0390325)

Compound Description: These compounds are pyridopyrimidin-4-one derivatives. 11C-TASP699 serves as a potent radioligand for vasopressin 1B receptors (V1BRs), enabling high-contrast PET imaging of the target. TASP0390325 acts as a selective V1BR antagonist, effectively blocking the binding of 11C-TASP699. []

Relevance: These compounds are structurally dissimilar to azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride. They both feature a pyridopyrimidin-4-one core and a morpholine moiety, which are absent in the target compound. Their use as a radioligand/antagonist pair further underscores their distinct functional roles. []

4-({(4-Carboxybutyl)[2-(5-fluoro-2-{[4'-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}methyl)benzoic acid (BAY 60-2770) and 2-{1-[2-(fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl}-5(4-morpholinyl)-4,6-pyrimidinediamine (BAY 41-8543)

Compound Description: These compounds are soluble guanylyl cyclase (sGC) activators. BAY 60-2770 acts independently of nitric oxide, while BAY 41-8543 is a stimulator of sGC. Both compounds demonstrate vasodilator activity in pulmonary and systemic vascular beds. []

Relevance: While both BAY 60-2770 and azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride possess a fluorine atom, their core structures and functional groups are entirely different. BAY 60-2770 incorporates a biphenyl group, a carboxylic acid moiety, and multiple amine functionalities, making it structurally complex compared to the target compound. []

(S)-4-{[3-[2-(dimethylamino)-ethyl]-1H-indole-5-yl]-methyl}-2-oxazolidinone

Compound Description: This compound is an agonist of 5-HT1-like receptors and has potential therapeutic applications for treating migraine. []

Relevance: This compound and azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride are distinct in their core structures. While the target compound has an azetidine ring, this compound incorporates an oxazolidinone ring. Additionally, the presence of a dimethylaminoethyl-substituted indole moiety further differentiates its structure and pharmacological activity. []

N-(1,8-Dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine hydrochloride (BMS-345541) and 2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide (TPCA-1)

Compound Description: These are inhibitor of κB kinase (IKK) inhibitors. They exhibit anti-proliferative effects on glioma cells and can suppress interferon-induced gene expression and antiviral activity. []

Relevance: While TPCA-1 shares the 4-fluorophenyl group with azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride, their overall structures are vastly different. TPCA-1 is a thiophenecarboxamide derivative, whereas the target compound is a carbamate with an azetidine ring. BMS-345541, on the other hand, bears no structural resemblance to the target compound. []

(S)-1-(2-fluorophenyl) ethyl (S)-quinuclidin-3-yl carbamate; N-[2-(pyridin-3 ylmethyl)-1-azabicyclo [2.2.2] oct-3-yl]-1-benzofuran-2-carboxamide (TC-5619); (S)-N-(quinuclidin-3-yl)-1H-indazole 3-carboxamide and (R)-3-(6-(1H-indol-5-yl) pyridazin-3-yloxy) quinuclidine

Compound Description: These are nicotinic acid receptor agonists of the α7 subtype. []

1-Aryl-3-dibenzylamino-propane-1-on hydrochloride type Mannich bases

Compound Description: These compounds are synthesized via a conventional heating method and are potential anti-cancer drug candidates. []

ethyl-N-(2-amino-6-[4-fluorophenyl-methylamino] pyridin-3-yl)carbamate (flupirtine)

Compound Description: Flupirtine is an analgesic demonstrated to be effective in treating cancer pain. []

5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (PD 71627), N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-2-([3-(2-methyl-1-piperidinyl)-propyl]amino)acetamide-(Z)-2-butanedioate (1:2) (PD 108298), and 2-(diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide hydrochloride (PD 109394)

Compound Description: These are aminopyrazole derivatives initially proposed as neuroleptic drugs. Studies revealed that these compounds induce mammary adenocarcinomas in male rats and exhibit potent mutagenic activity. []

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CD-PPB) and 4-nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71)

Compound Description: These compounds belong to a novel class of positive allosteric modulators (potentiators) of metabotropic glutamate receptors (mGluRs). CD-PPB primarily targets mGluR5, while VU-71 selectively potentiates mGluR1. They interact with a distinct binding site from negative allosteric modulators. []

Relevance: These compounds are structurally dissimilar to azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride, lacking any shared structural features. They are based on a pyrazole core with phenyl and benzamide substituents, contrasting with the target compound's azetidine ring and carbamate group. Their classification as positive allosteric modulators highlights their distinct pharmacological actions. []

cis-1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-3-methyl-4-[N-(2-fluorophenyl)methoxyacetamido]piperidine hydrochloride (Brifentanil)

Compound Description: Brifentanil is a potent analgesic with a remarkably short duration of action, making it suitable for short surgical procedures requiring rapid recovery. []

Properties

CAS Number

1803608-47-0

Product Name

azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride

IUPAC Name

azetidin-3-yl N-(3-fluorophenyl)carbamate;hydrochloride

Molecular Formula

C10H12ClFN2O2

Molecular Weight

246.66 g/mol

InChI

InChI=1S/C10H11FN2O2.ClH/c11-7-2-1-3-8(4-7)13-10(14)15-9-5-12-6-9;/h1-4,9,12H,5-6H2,(H,13,14);1H

InChI Key

DDJDFXBPLQRJLZ-UHFFFAOYSA-N

SMILES

C1C(CN1)OC(=O)NC2=CC(=CC=C2)F.Cl

Canonical SMILES

C1C(CN1)OC(=O)NC2=CC(=CC=C2)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.